molecular formula C23H25N5O5S B11605158 N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide

Cat. No.: B11605158
M. Wt: 483.5 g/mol
InChI Key: UVPJZRNEKFRKMV-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide is a complex organic compound with a molecular formula of C16H22N4O3S. This compound is characterized by its cyclohexyl group, benzisothiazole ring, and nitrobenzylidene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide typically involves multiple steps. The process begins with the preparation of the benzisothiazole ring, followed by the introduction of the nitrobenzylidene group. The final step involves the cyclohexylation of the intermediate product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific conditions such as controlled pH, temperature, and solvent choice to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted derivatives, oxidized forms, and substituted benzisothiazole derivatives .

Scientific Research Applications

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide involves its interaction with specific molecular targets and pathways. The compound’s benzisothiazole ring and nitrobenzylidene moiety play crucial roles in its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N5O5S

Molecular Weight

483.5 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-nitrophenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C23H25N5O5S/c29-22(25-18-8-2-1-3-9-18)13-14-27(24-16-17-7-6-10-19(15-17)28(30)31)23-20-11-4-5-12-21(20)34(32,33)26-23/h4-7,10-12,15-16,18H,1-3,8-9,13-14H2,(H,25,29)/b24-16+

InChI Key

UVPJZRNEKFRKMV-LFVJCYFKSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.